molecular formula C22H39N5O2 B12582456 5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide CAS No. 290829-09-3

5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide

Cat. No.: B12582456
CAS No.: 290829-09-3
M. Wt: 405.6 g/mol
InChI Key: PUUOKONBHORKPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N1,N3-bis(3-(diethylamino)propyl)isophthalamide typically involves the reaction of isophthalic acid derivatives with diethylamino propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 2-8°C .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N1,N3-bis(3-(diethylamino)propyl)isophthalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-N1,N3-bis(3-(diethylamino)propyl)isophthalamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-N1,N3-bis(3-(diethylamino)propyl)isophthalamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially altering their activity. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes by modifying protein functions .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide: Similar in structure but contains dihydroxypropyl groups instead of diethylamino groups.

    1,3-Benzenedicarboxamide derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

5-Amino-N1,N3-bis(3-(diethylamino)propyl)isophthalamide is unique due to its combination of amino and diethylamino groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research in multiple scientific fields.

Properties

CAS No.

290829-09-3

Molecular Formula

C22H39N5O2

Molecular Weight

405.6 g/mol

IUPAC Name

5-amino-1-N,3-N-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C22H39N5O2/c1-5-26(6-2)13-9-11-24-21(28)18-15-19(17-20(23)16-18)22(29)25-12-10-14-27(7-3)8-4/h15-17H,5-14,23H2,1-4H3,(H,24,28)(H,25,29)

InChI Key

PUUOKONBHORKPN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC(=CC(=C1)N)C(=O)NCCCN(CC)CC

Origin of Product

United States

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